molecular formula C10H13NO3 B7688414 3,5-dimethoxy-N-(1-phenylethyl)benzamide CAS No. 74826-21-4

3,5-dimethoxy-N-(1-phenylethyl)benzamide

Cat. No. B7688414
CAS RN: 74826-21-4
M. Wt: 195.21 g/mol
InChI Key: DKJXCQKLQVJMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(1-phenylethyl)benzamide, also known as 2C-E, is a synthetic psychoactive substance that belongs to the phenethylamine class of compounds. It is a potent hallucinogen and has been used for recreational purposes due to its mind-altering effects. However, it has also been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

3,5-dimethoxy-N-(1-phenylethyl)benzamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in the pathophysiology of several psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, 3,5-dimethoxy-N-(1-phenylethyl)benzamide has been investigated as a potential treatment for these disorders.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-phenylethyl)benzamide involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in neurotransmitter release and neuronal activity, leading to its hallucinogenic effects. Additionally, it has been shown to have agonistic effects on the dopamine receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethoxy-N-(1-phenylethyl)benzamide are primarily due to its interaction with the serotonin 2A receptor. It has been shown to induce alterations in perception, mood, and cognition, leading to its hallucinogenic effects. Additionally, it has been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain individuals.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the function of this receptor. Additionally, it has been shown to have a long duration of action, which allows for prolonged experiments. However, its hallucinogenic effects can make it difficult to use in certain experimental settings, and its potential for inducing cardiovascular effects must be taken into consideration.

Future Directions

There are several future directions for the research on 3,5-dimethoxy-N-(1-phenylethyl)benzamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, its effects on the dopamine receptor warrant further investigation, as it may have potential therapeutic applications for addiction and other disorders involving dysregulation of the dopamine system. Finally, the development of more selective agonists of the serotonin 2A receptor may lead to the discovery of new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(1-phenylethyl)benzamide involves the condensation of 3,5-dimethoxyphenethylamine with benzoyl chloride in the presence of a base such as pyridine. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been well-established in the literature and has been used to produce 3,5-dimethoxy-N-(1-phenylethyl)benzamide for scientific research purposes.

properties

IUPAC Name

3,5-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJXCQKLQVJMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304925
Record name 3,5-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74826-21-4
Record name 3,5-Dimethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74826-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.